L-838417 Exhibits α1 Antagonism While α2/3 Clinical Candidates (MRK-409) Retain α1 Partial Agonism Linked to Human Sedation
L-838417 is distinguished from clinical-stage α2/3-selective candidates by its complete lack of α1 efficacy (pure antagonist). In contrast, MRK-409 (MK-0343) acts as a weak partial agonist at the α1 subtype, a property that translated to sedation in human subjects at less than 10% receptor occupancy despite a non-sedating preclinical profile in rodents and primates [1]. TPA023 and TPA023B, which like L-838417 lack α1 efficacy, did not produce sedation in humans even at occupancies exceeding 50% [1].
| Evidence Dimension | Functional activity at GABAA α1 subtype |
|---|---|
| Target Compound Data | L-838417: Antagonist (no efficacy) at α1 [Ki = 0.79 nM] |
| Comparator Or Baseline | MRK-409 (MK-0343): Weak partial agonist at α1 [Ki = 0.22 nM]; TPA023: Antagonist at α1; TPA023B: Antagonist at α1 |
| Quantified Difference | Functional distinction: MRK-409 retains α1 partial agonism → human sedation at <10% occupancy; L-838417/TPA023 lack α1 efficacy → no sedation at >50% occupancy |
| Conditions | Recombinant human GABAA receptors expressed in Xenopus oocytes or mammalian cells (electrophysiology); human clinical occupancy measured via [11C]flumazenil PET |
Why This Matters
This functional α1 distinction is the critical determinant of whether an α2/3-preferring compound produces sedation in humans, making L-838417 the preferred tool for studies isolating α1-independent mechanisms.
- [1] Atack JR. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics. Curr Top Behav Neurosci. 2010;2:331-60. View Source
